Bis(2,2,2-trichloroethyl)azodicarboxylate

Electrophilic Amination Aromatic Substitution Reactivity

Upgrade your lab's safety and synthetic efficiency with Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD). Unlike shock-sensitive liquid DEAD, BTCEAD is a stable, non-hygroscopic crystalline solid, eliminating explosive shipping and storage hazards. Its unique 2,2,2-trichloroethyl ester groups enable mild, orthogonal Zn/AcOH deprotection of the resulting N-Troc adducts—a method compatible with Boc, Cbz, and silyl ethers—unattainable with DEAD or DIAD. This enhanced electrophilicity also permits catalyst-free electrophilic aromatic amination, streamlining access to aryl hydrazine building blocks. In Mitsunobu reactions, the solid hydrazodicarboxylate byproduct is easily removed by filtration, simplifying purification. Procure BTCEAD for safer handling, superior orthogonality, and cleaner reaction work-ups.

Molecular Formula C6H4Cl6N2O4
Molecular Weight 380.8 g/mol
Cat. No. B7798733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,2-trichloroethyl)azodicarboxylate
Molecular FormulaC6H4Cl6N2O4
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+
InChIKeyLIEOEYTUTSDYKB-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD): Procurement and Differentiation for Advanced Synthesis


Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD; CAS 38857-88-4) is a crystalline dialkyl azodicarboxylate that serves as a versatile electrophilic amination reagent, a diene in inverse-demand hetero-Diels–Alder cycloadditions, and a key component in Mitsunobu reactions [1]. It is characterized by its high electron deficiency due to the presence of two 2,2,2-trichloroethyl ester groups, a feature that fundamentally distinguishes its reactivity and post-reaction work-up from common alternatives like DEAD and DIAD .

Why Bis(2,2,2-trichloroethyl)azodicarboxylate is Not a Drop-in Replacement for DEAD or DIAD


While dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) share a common N=N core, their physicochemical properties and handling requirements diverge significantly. Substituting one for another without considering these differences can lead to catastrophic safety failures or intractable purification problems. DEAD, for instance, is a shock-sensitive liquid with a well-documented explosive hazard, often sold only as a 40% solution in toluene, which itself may not fully suppress its explosive properties [1]. BTCEAD, in contrast, is a stable, non-hygroscopic crystalline solid that can be handled and shipped as a pure substance, mitigating the safety and logistical constraints associated with DEAD . Furthermore, the ester substituents dictate both the reactivity and the method for removing the hydrazodicarboxylate adduct formed during reactions, with BTCEAD offering a distinct, mild deprotection pathway that is orthogonal to the basic hydrolysis or hydrogenolysis required for many other analogs [2].

Quantitative Differentiation of Bis(2,2,2-trichloroethyl)azodicarboxylate: A Comparative Evidence Guide


Superior Electrophilic Reactivity in Amination of Electron-Rich Arenes Compared to DEAD

The electron-withdrawing nature of the trichloroethyl groups makes BTCEAD a significantly stronger electrophile than its diethyl analog (DEAD). This enables direct, uncatalyzed amination of electron-rich arenes, a reaction that is not viable with DEAD under identical, mild conditions [1]. The comparative analysis of different azodicarboxylates has shown that BTCEAD outperforms other derivatives in terms of reactivity and yield when reacting with electron-rich arenes [2].

Electrophilic Amination Aromatic Substitution Reactivity

Mild, Orthogonal Deprotection of Trichloroethyl Esters via Zinc/Acetic Acid

The 2,2,2-trichloroethyl (Troc) ester is a well-established protecting group that is cleaved under mild, reductive conditions using zinc in acetic acid [1]. This method is orthogonal to the basic hydrolysis required for methyl/ethyl esters and the hydrogenolysis needed for benzyl esters, allowing for selective deprotection in complex, multi-functional molecules [2]. In contrast, the ethyl esters of DEAD are removed by basic hydrolysis, which can be incompatible with base-sensitive substrates, and DIAD's isopropyl esters also require similar basic conditions.

Protecting Group Strategy Deprotection Orthogonality

Enhanced Handling Safety and Physical Form Over Shock-Sensitive DEAD

The physical form of a reagent directly impacts laboratory safety, ease of handling, and shipping logistics. Diethyl azodicarboxylate (DEAD) is a shock-sensitive and thermally unstable liquid, leading to shipping restrictions; it is often supplied as a 40% solution in toluene, which itself may not fully mitigate the explosive hazard [1]. Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD), in stark contrast, is a stable, non-hygroscopic, yellow crystalline powder with a melting point of 109-111 °C . This allows it to be shipped and handled as a pure solid, significantly reducing the risk profile and simplifying experimental procedures, such as weighing out exact stoichiometric amounts.

Safety Physical Properties Logistics

Effective α-Oxidation of Heteroatom-Containing Compounds

BTCEAD demonstrates efficient oxidizing capability towards the α-position of ethers, amines, and sulfides. This reactivity is distinct from its use as an electrophilic amination or Mitsunobu reagent [1]. While many azodicarboxylates can act as oxidants, BTCEAD's specific reactivity profile has been shown to be effective for these transformations: ethers react with a stoichiometric amount of BTCEAD in benzene under reflux, whereas N-Boc protected amines and sulfides react even at room temperature [1]. This contrasts with the typical hydride-abstraction role of DEAD/DIAD in Mitsunobu reactions, highlighting a unique synthetic utility.

Oxidation Ethers Amines Sulfides

Strategic Application Scenarios for Bis(2,2,2-trichloroethyl)azodicarboxylate


Synthesis of Complex Amines Requiring Orthogonal Protecting Group Strategies

When synthesizing a polyfunctional target, such as a natural product or a complex pharmaceutical intermediate, the need for orthogonal deprotection is paramount. In such cases, BTCEAD is the reagent of choice over DEAD or DIAD. The resulting N-trichloroethoxycarbonyl (N-Troc) hydrazide or amine adduct can be selectively and mildly cleaved using Zn/AcOH, a method that is compatible with the presence of other common protecting groups like Boc, Cbz, and silyl ethers [1]. This orthogonality is not offered by the ethyl or isopropyl esters of DEAD and DIAD, which are cleaved under basic conditions that may lead to side reactions [2].

Direct Amination of Unactivated, Electron-Rich Aromatic Rings

For chemists seeking to install a hydrazine or amine moiety directly onto an electron-rich aromatic ring, BTCEAD provides a unique solution. Due to its enhanced electrophilicity compared to DEAD, BTCEAD participates in electrophilic aromatic substitution without the need for a catalyst . This allows for a streamlined, two-step sequence to access valuable aryl hydrazine building blocks that are otherwise inaccessible via standard azodicarboxylate chemistry. The high yields of para-substituted aryl hydrazides underscore the efficiency of this method [3].

Laboratories Prioritizing Safety and Simplifying Logistics for Common Azodicarboxylate Reagents

Organizations seeking to reduce the handling and storage of hazardous, shock-sensitive liquids should procure BTCEAD as a safer, solid alternative to DEAD. The ability to store and use a pure, crystalline solid eliminates the hazards associated with shipping and handling DEAD solutions [4]. This transition not only enhances general laboratory safety but also simplifies the accurate weighing and transfer of the reagent, a common pain point when using liquid DEAD or DIAD . The stable, solid form also facilitates long-term storage at 2-8°C without concerns of decomposition or precipitation from solution.

Mitsunobu Reactions on Sensitive Substrates Where Byproduct Removal is Critical

In Mitsunobu reactions, the removal of the hydrazodicarboxylate byproduct can be challenging, often requiring chromatographic separation. BTCEAD offers an advantage here, as the resulting bis(2,2,2-trichloroethyl) hydrazodicarboxylate byproduct is generally a crystalline solid, facilitating its removal by simple filtration [5]. Furthermore, its use in combination with trimethylphosphine (PMe3) has been shown to be effective for stereoselective SN2 alkylations, providing a valuable alternative to the standard DEAD/PPh3 or DIAD/PPh3 systems [6]. This simplifies purification and can improve the yield and purity of the desired Mitsunobu product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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